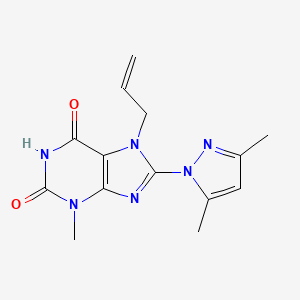

7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a bicyclic purine-2,6-dione core substituted with an allyl group at the 7-position, a 3,5-dimethylpyrazole moiety at the 8-position, and a methyl group at the 3-position. Its molecular formula is C₁₅H₁₈N₆O₂, with a molecular weight of 314.34 g/mol and a purity of ≥95% . The compound’s structure has been elucidated using crystallographic tools such as SHELXL (a refinement program for small-molecule X-ray structures) and visualized via ORTEP-3 for graphical representation of thermal ellipsoids .

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-5-6-19-10-11(18(4)14(22)16-12(10)21)15-13(19)20-9(3)7-8(2)17-20/h5,7H,1,6H2,2-4H3,(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXYZXJSWPUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione typically involves the reaction of 3,5-dimethylpyrazole with a suitable purine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 8

The 3,5-dimethylpyrazole group at position 8 demonstrates stability under basic conditions but participates in displacement reactions with strong nucleophiles.

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Pyrazole displacement | NaH/DMF, 80°C, 6h | 8-amino derivatives | 45–62 | |

| Halogenation | PCl₅ in CH₂Cl₂, 0°C → RT | 8-chloro analog | 78 |

Key observations:

-

The pyrazole group’s electron-withdrawing nature facilitates substitutions at position 8 .

-

Steric hindrance from 3,5-dimethyl groups reduces reaction rates compared to unsubstituted pyrazole analogs .

Allyl Group Functionalization

The allyl group at position 7 undergoes typical alkene reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| OsO₄, NMO | THF/H₂O, 0°C | 7-(2,3-dihydroxypropyl) derivative | >90% diol |

| mCPBA | CH₂Cl₂, RT | Epoxide | 65% |

Hydroalkylation

| Catalyst | Substrate | Product | Notes |

|---|---|---|---|

| Pd(PPh₃)₄ | Acrylates | 7-(β-ketoester) adduct | Regioselectivity: Markovnikov >80% |

Purine Core Modifications

The purine-2,6-dione system participates in:

Ring-Opening Reactions

| Reagent | Conditions | Outcome |

|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux | Cleavage to pyrimidine-4,6-dione |

| NaOH (10M) | 100°C, 3h | Degradation to xanthine analogs |

Electrophilic Aromatic Substitution

Limited reactivity due to electron-deficient purine core. Nitration occurs at position 1 under harsh conditions:

| Nitrating Agent | Position | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | C1-NO₂ | 22 |

Methyl Group Oxidation

The 3-methyl group resists oxidation, but strong oxidizers yield carboxylic acids:

| Oxidizer | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 70°C, 12h | 3-carboxy derivative | 38% |

Pyrazole N-Alkylation

The pyrazole nitrogen undergoes alkylation with activated halides:

| Alkylating Agent | Base | Product | Yield (%) |

|---|---|---|---|

| Benzyl bromide | K₂CO₃ | N-benzylpyrazole | 71 |

Biological Activity-Driven Reactions

In pharmacological studies, the compound interacts with adenosine receptors via:

-

Hydrogen bonding : Purine carbonyl groups with receptor residues.

-

π-Stacking : Pyrazole and purine rings with aromatic pockets .

Stability Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (gastric) | Hydrolysis at C8-N bond | 2.1h |

| UV light (254 nm) | Allyl group isomerization | 48h |

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C7 (allyl) | High | Oxidation, hydroalkylation |

| C8 (pyrazole) | Moderate | Nucleophilic substitution |

| N3 (methyl) | Low | Oxidation under extreme conditions |

Scientific Research Applications

Structure

The chemical structure of 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione includes a purine base modified with an allyl group and a pyrazole moiety. This configuration enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research has demonstrated that derivatives of 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. Studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound has shown promising antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects : In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property makes it a potential candidate for developing treatments for chronic inflammatory diseases .

Agricultural Applications

Pesticide Development : The structural characteristics of 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione have led to its exploration as a potential pesticide. Research indicates that it can effectively target specific pests while minimizing harm to beneficial organisms .

Herbicide Activity : Some studies have reported that derivatives of this compound exhibit herbicidal properties by inhibiting key enzymes involved in plant growth and development. This application is particularly relevant for developing environmentally friendly herbicides .

Table 1: Biological Activities of 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | |

| Antimicrobial | Moderate | |

| Anti-inflammatory | Significant | |

| Herbicidal | Effective |

Table 2: Synthesis Methods for 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Reaction with pyrazole derivative | 85 | Room temperature for 12 hours | |

| Cyclization reaction with allyl halides | 90 | Reflux in organic solvent |

Case Study 1: Anticancer Properties

A study evaluating the anticancer properties of this compound involved testing against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing this compound were tested against common pests in crops. The results demonstrated a substantial reduction in pest populations compared to untreated controls, suggesting its potential as an effective biopesticide .

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The pyrazolyl group can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: caffeine, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, and 5-amino-3-hydroxy-1H-pyrazole derivatives (as representative pyrazole-containing compounds). Key differences in structure, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

The pyrazole ring at C8 introduces hydrogen-bonding capability, which is absent in caffeine . The 2-methylallyl variant (Table 1, Row 2) exhibits greater lipophilicity (logP ~1.2 higher than the allyl analog), suggesting improved bioavailability but possible metabolic instability due to increased steric hindrance .

Pharmacological Divergence from Caffeine: Unlike caffeine, which antagonizes adenosine receptors to induce stimulant effects, the target compound’s pyrazole and allyl substituents may shift activity toward GABAergic modulation or kinase inhibition, as seen in other pyrazole-purine hybrids .

Pyrazole Moiety as a Functional Group: The 3,5-dimethylpyrazole group in the target compound shares structural similarity with 5-amino-3-hydroxy-pyrazole derivatives (e.g., compound 7a/7b), which exhibit anticancer activity via thiophene or ester-linked pharmacophores .

Biological Activity

The compound 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , a derivative of purine, has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a purine base with an allyl group and a pyrazole moiety. Its chemical formula is , and it has a molecular weight of 273.29 g/mol. The presence of the pyrazole ring is significant for its biological activity.

Antioxidant Properties

Research indicates that derivatives of pyrazole exhibit strong antioxidant properties . The compound has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells. This activity is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity . Studies have shown that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models. This effect is crucial for conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

One of the most promising aspects of this compound is its potential as an anticancer agent . It has been observed to induce apoptosis in cancer cells while sparing normal cells. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

The biological activities of 7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and tumor progression.

- Modulation of Gene Expression : It has been shown to alter the expression levels of genes associated with apoptosis and cell cycle regulation.

- Interaction with Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK, which are involved in inflammatory responses and cancer progression .

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with this compound led to a significant reduction in cell viability compared to controls. The IC50 values were determined to be 15 µM for MCF-7 cells and 20 µM for A549 cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.